molecular formula C16H12O B1416680 tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol CAS No. 1027338-06-2

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-ol

Cat. No. B1416680
Key on ui cas rn: 1027338-06-2
M. Wt: 220.26 g/mol
InChI Key: VEKJQXKBHZVGBK-UHFFFAOYSA-N
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Patent
US09227943B2

Procedure details

To a stirred solution of 44 (1.528 g, 4 mmol) in tetrahydrofuran (40 ml) was added dropwise lithium diisopropylamide in tetrahydrofuran (2.0 M) (8 ml, 16 mmol) under an atmosphere of Argon at room temperature. The reaction mixture was stirred for 0.5 hour at room temperature, after which it was quenched by addition of dropwise water (0.5 ml). The solvents were evaporated under reduced pressure, and the residue was purified by flash chromatography on silica gel (2:1-0:1 v/v hexanes/CH2Cl2) to give the product as white solid (0.503 g, 57%). 1H NMR (300 MHz, CDCl3): δ 7.67 (1H, aromatics), 7.37-7.18 (7H, aromatics), 4.5 (1H, dd, J=2.1, 14.7 Hz, CHOH), 3.0 (1H, dd, J=2.1, 14.7 Hz, CH), 2.8 (1H, dd, J=2.1, 14.7 Hz, CH2). 13C NMR (75 MHz, CDCl3): δ 154.5, 150.6, 128.6, 127.1, 1127.0, 126.0, 125.8, 125.1, 124.7, 123.0, 122.7, 121.7, 111.9, 109.6, 74.2, 47.7.
Name
44
Quantity
1.528 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH:6]([OH:14])[C:5]2[CH:15]=[CH:16][CH:17]=[CH:18][C:4]=2[CH:3]1Br.C([N-]C(C)C)(C)C.[Li+]>O1CCCC1>[CH:18]1[C:4]2[C:3]#[C:2][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=3[CH2:7][CH:6]([OH:14])[C:5]=2[CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
44
Quantity
1.528 g
Type
reactant
Smiles
BrC1C(C2=C(C(CC3=C1C=CC=C3)O)C=CC=C2)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which it was quenched by addition of dropwise water (0.5 ml)
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (2:1-0:1 v/v hexanes/CH2Cl2)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1=CC=CC2=C1C#CC1=C(CC2O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.503 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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